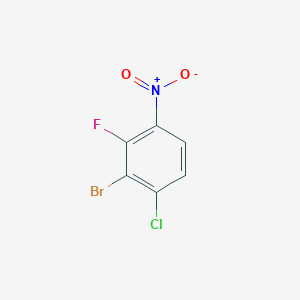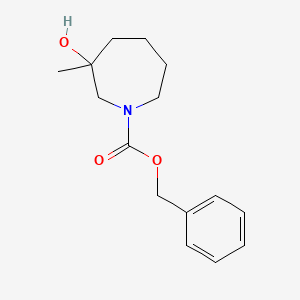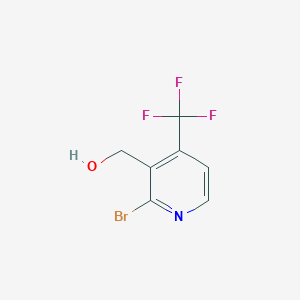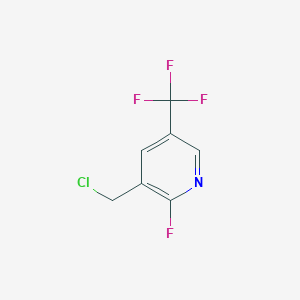
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
Overview
Description
“2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” is an organic compound that belongs to the class of benzenoids. It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction can be used . The compound can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The molecular formula is C6H3BrClFNO2 . The structure of the compound can be represented by the SMILES string [O-]N+C1=CC=C(F)C(Br)=C1 .Chemical Reactions Analysis
In terms of reactivity, the order is F > Cl > Br > I . This compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . More specific physical and chemical properties such as melting point, boiling point, and density might not be readily available due to the specific nature of the compound.Scientific Research Applications
Anisotropic Displacement Parameters
The isomorphous compounds of 1-(halomethyl)-3-nitrobenzene, including those with halogens like chloro and bromo, have been studied for their anisotropic displacement parameters. These parameters were both calculated from first principles and determined through X-ray diffraction experiments, offering insights into the structural properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Metabolic Fate and Transformation
Research has explored the metabolism of various halogenonitrobenzenes, focusing on their transformation into mercapturic acids. This study particularly noted the conversion of compounds like 2-bromo-4-chloro-nitrobenzene into mercapturic acids, revealing important aspects of their biochemical behavior in organisms (Bray, James, & Thorpe, 1958).
Vibrational Analysis of Substituted Benzenes
A detailed vibrational analysis of various substituted benzenes, including compounds like 1-bromo-2,4-difluorobenzene, was conducted. This study provided insights into the vibrational properties of these molecules, aiding in the understanding of their physical characteristics (Reddy & Rao, 1994).
Microwave Mediated Reductions
Studies have shown that heterocycle containing nitroaromatics can be reduced effectively under microwave irradiation. This includes the reduction of compounds like 2-chloro-1-fluoro-4-nitrobenzene, highlighting the potential for efficient chemical transformations in synthetic processes (Spencer, Rathnam, Patel, & Anjum, 2008).
Nucleophilic Aromatic Substitutions
Research has been conducted on the reaction dynamics of various substituted nitrobenzenes with amines, providing valuable information on the nucleophilic substitution reactions. These studies help understand the chemical reactivity of such compounds (Suhr & Grube, 1966).
Synthesis and Chemical Transformations
Studies have focused on the synthesis and transformation of compounds like 3-Chloro-4-fluoroaniline from nitrobenzene derivatives, offering insights into catalytic activity and reaction conditions for efficient synthesis (Liang Wen-xia, 2014).
Sodium Borohydride in Aromatic Substitution
The role of sodium borohydride in the nucleophilic aromatic substitution by hydrogen has been explored, particularly in reactions involving o-bromo- and p-chloro-nitrobenzenes. This research provides insight into the mechanisms of such reactions and the role of intermediates (Gold, Miri, & Robinson, 1980).
Mechanism of Action
The mechanism of action involves a two-step process. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
As with any chemical compound, handling “2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” requires appropriate safety measures. It’s important to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents . Specific hazard statements and precautionary measures should be referred to from the material safety data sheet .
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOPGXIVPDOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















